molecular formula C6H2BrClN2 B1524916 6-Bromo-4-chloropicolinonitrile CAS No. 1206248-51-2

6-Bromo-4-chloropicolinonitrile

Cat. No.: B1524916
CAS No.: 1206248-51-2
M. Wt: 217.45 g/mol
InChI Key: VEQXOWSQMDEGOC-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2. It is a derivative of picolinonitrile, featuring bromine and chlorine atoms at the 6th and 4th positions, respectively. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloropicolinonitrile typically involves halogenation reactions of picolinonitrile. One common method is the bromination and chlorination of picolinonitrile using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of halogens.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloropicolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of different halogenated or cyanated derivatives.

Scientific Research Applications

6-Bromo-4-chloropicolinonitrile is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it is employed in the study of enzyme inhibitors and receptor binding assays. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-4-chloropicolinonitrile exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

6-Bromo-4-chloropicolinonitrile is similar to other halogenated picolinonitriles, such as 4-bromo-6-chloropicolinonitrile and 2-bromo-4-chloropicolinonitrile. These compounds share similar chemical properties but differ in the positions of the halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.

Properties

IUPAC Name

6-bromo-4-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQXOWSQMDEGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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